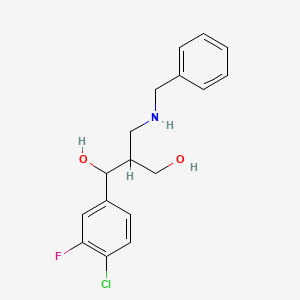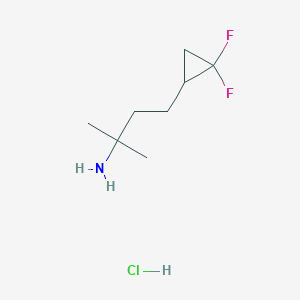
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms
準備方法
The synthesis of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazoles (CDI) to facilitate the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule. Common reagents include halides and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anticancer, antiviral, and antibacterial properties.
Materials Science: The compound is used in the development of energetic materials due to its thermal stability and high density.
Agriculture: It exhibits antifungal and antibacterial activities, making it a potential candidate for use in pesticides and herbicides.
作用機序
The mechanism of action of N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxadiazole ring can form hydrogen bonds with target proteins, affecting their function and leading to therapeutic effects . The specific pathways involved depend on the application, such as inhibition of cancer cell proliferation or disruption of bacterial cell walls.
類似化合物との比較
N-((5-methyl-1,2,4-oxadiazol-3-yl)(pyridin-3-yl)methyl)cyclopropanamine can be compared with other oxadiazole derivatives:
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound is similar in structure but contains a furazan ring, which may confer different properties such as increased thermal stability.
N-methyl-5-(5-(2S)-1-(4-nitrophenyl)methyl-2-pyrrolidinyl)-1,2,4-oxadiazol-3-yl)pyridin-2-amine: This derivative has a pyrrolidine ring, which can affect its pharmacological activity.
特性
分子式 |
C12H14N4O |
|---|---|
分子量 |
230.27 g/mol |
IUPAC名 |
N-[(5-methyl-1,2,4-oxadiazol-3-yl)-pyridin-3-ylmethyl]cyclopropanamine |
InChI |
InChI=1S/C12H14N4O/c1-8-14-12(16-17-8)11(15-10-4-5-10)9-3-2-6-13-7-9/h2-3,6-7,10-11,15H,4-5H2,1H3 |
InChIキー |
QKDXJYVAVIERFY-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NO1)C(C2=CN=CC=C2)NC3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


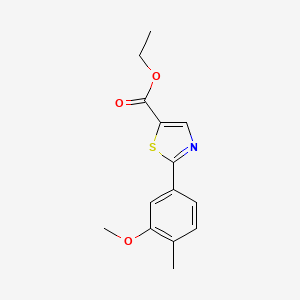
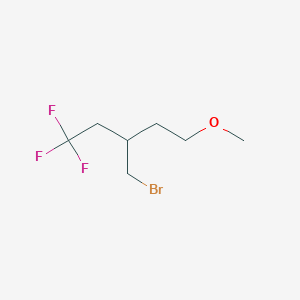
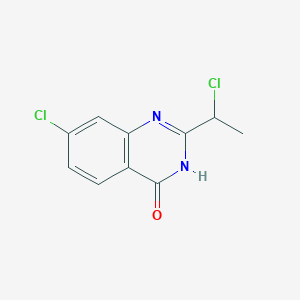
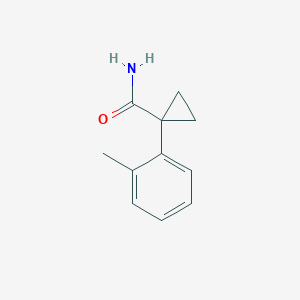
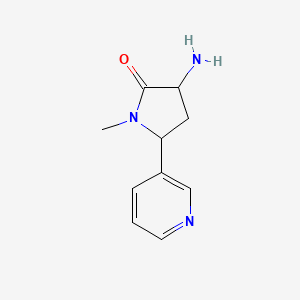
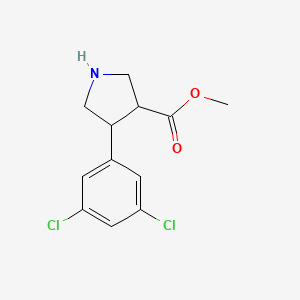
![(6-(Tert-butyl)-3-methylisoxazolo[5,4-b]pyridin-4-yl)methanol](/img/structure/B14865119.png)
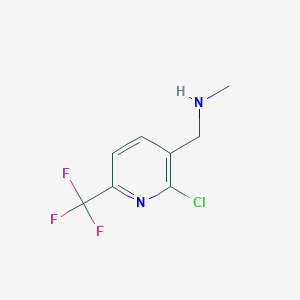
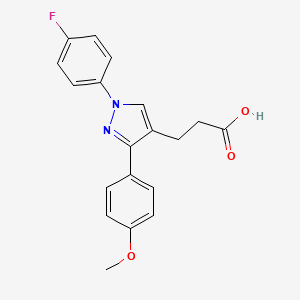
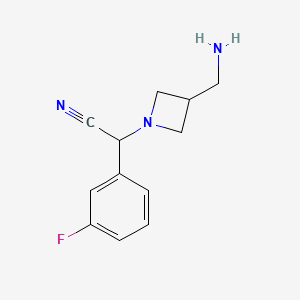
![N-(3-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B14865143.png)
